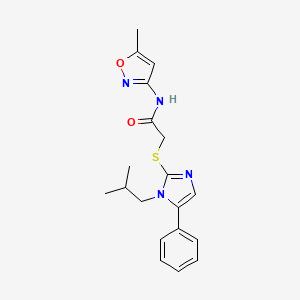
1-(Furan-2-ylmethyl)-3-(3-phenylpropyl)-1-(2-(thiophen-2-yl)ethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "1-(Furan-2-ylmethyl)-3-(3-phenylpropyl)-1-(2-(thiophen-2-yl)ethyl)urea" is a urea derivative that incorporates both furan and thiophene moieties. Urea derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The furan and thiophene rings are heterocyclic compounds that are often used in pharmaceuticals due to their diverse pharmacological properties.
Synthesis Analysis
The synthesis of urea derivatives typically involves the reaction of an isocyanate with an amine. In the context of furan and thiophene-containing ureas, the synthesis might involve multi-component reactions or the coupling of preformed furan or thiophene intermediates with urea or its derivatives. For instance, the synthesis of 1-((2-carbamoylguanidino)(furan-2-ylmethyl)urea was achieved by coupling purified furfural with urea, which is a related approach that could be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of urea derivatives is characterized by the presence of the urea moiety, which is a functional group consisting of a carbonyl group flanked by two amine groups. The furan and thiophene rings add to the complexity of the molecule, potentially affecting its conformation and electronic distribution. The structure of related compounds has been confirmed using various spectroscopic techniques such as GC-MS, IR, NMR, and X-ray crystallography .
Chemical Reactions Analysis
Urea derivatives can participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, undergo nucleophilic addition reactions, or be used as building blocks in the synthesis of more complex molecules. The furan and thiophene rings can also undergo electrophilic aromatic substitution reactions, as demonstrated in the synthesis of 2,2'-bifurans and 2-(thiophen-2-yl)furans .
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives like "1-(Furan-2-ylmethyl)-3-(3-phenylpropyl)-1-(2-(thiophen-2-yl)ethyl)urea" are influenced by their molecular structure. The presence of heteroatoms in the furan and thiophene rings can result in increased polarity and potential for hydrogen bonding, which can affect solubility, melting point, and reactivity. The specific properties of the compound would need to be determined experimentally through techniques such as melting point analysis, solubility testing, and reactivity studies.
Relevant Case Studies
While there are no direct case studies on the compound , related urea derivatives have been studied for their biological activities. For example, flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas have been evaluated as acetylcholinesterase inhibitors, showing that the spacer length and substitution pattern are critical for activity . Additionally, 1-aryl-3-[(thieno[3,2-b]pyridin-7-ylthio)phenyl]ureas have been investigated as VEGFR-2 tyrosine kinase inhibitors, with certain derivatives demonstrating significant antiangiogenic effects . These studies highlight the potential of urea derivatives in drug discovery and development.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Synthesis of Novel Pyridine and Naphthyridine Derivatives : A study focused on the dimerization reactions of certain malononitrile derivatives to afford pyridinylidene and naphthyridinylidene derivatives, highlighting the compound's role in synthesizing heterocyclic compounds with potential biological activities (Abdelrazek et al., 2010).
- Bioactivity Against Pathogens : Research on synthesizing 1-((2-Carbamoylguanidino)(furan-2-ylmethyl)urea demonstrated its susceptibility to various pathogens, suggesting the chemical's utility in developing new antimicrobial agents (Donlawson et al., 2020).
- Decarboxylative Claisen Rearrangement Reactions : A study reported the successful use of furan-2-ylmethyl and other derivatives in decarboxylative Claisen rearrangement, yielding heteroaromatic products, which highlights the compound's potential in organic synthesis processes (Craig et al., 2005).
Biological and Medicinal Research
- Antiviral Properties : Research on thiophenoyl-, furoyl-, and pyrroylureas showed antiviral activity, indicating the broader scope of urea derivatives in antiviral drug development (O'sullivan & Wallis, 1975).
- Dye-Sensitized Solar Cells : Phenothiazine derivatives, including those with furan conjugated linkers, were synthesized for their use in dye-sensitized solar cells, demonstrating the compound's relevance in renewable energy technologies (Kim et al., 2011).
Propiedades
IUPAC Name |
1-(furan-2-ylmethyl)-3-(3-phenylpropyl)-1-(2-thiophen-2-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2S/c24-21(22-13-4-9-18-7-2-1-3-8-18)23(17-19-10-5-15-25-19)14-12-20-11-6-16-26-20/h1-3,5-8,10-11,15-16H,4,9,12-14,17H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXMXPDVUZVQYIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)N(CCC2=CC=CS2)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Furan-2-ylmethyl)-3-(3-phenylpropyl)-1-(2-(thiophen-2-yl)ethyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

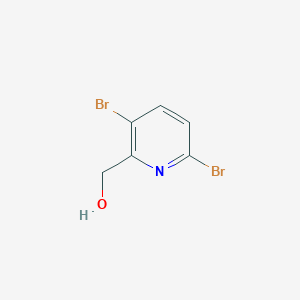

![3-(4-chlorophenyl)-1-((6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2530179.png)

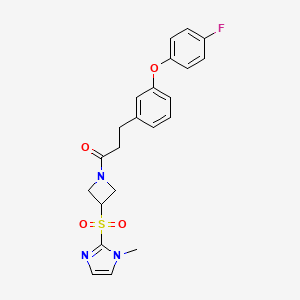

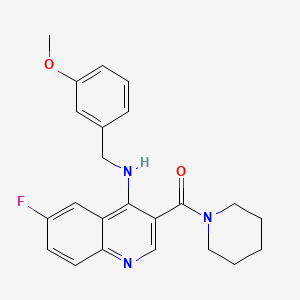
![methyl 4-methoxy-3-((2-(4-methoxybenzyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzoate](/img/structure/B2530184.png)

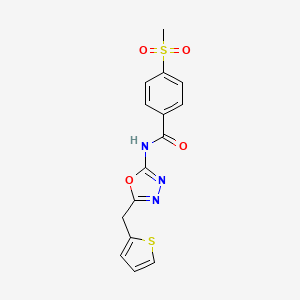
![N-[3-[3-(2-chloro-6-fluorophenyl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2530188.png)


